2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H19NO/c1-12-10(6-11)9-5-7-2-3-8(9)4-7/h7-10H,2-6,11H2,1H3 |
InChI Key |
DLEREDKAPHFINO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Reactions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine often involves palladium-catalyzed processes. These reactions are critical for achieving high selectivity and yield of the target compound. Common reagents include palladium catalysts, solvents such as tetrahydrofuran (THF), and bases like potassium carbonate.
- Activation of bicyclo[2.2.1]heptane derivatives : The bicyclic structure is functionalized through catalytic hydrogenation or halogenation.
- Addition of methoxyethanamine group : This step involves nucleophilic substitution or reductive amination using methoxyethylamine as the nucleophile.
- Temperature: Controlled between 50°C and 120°C.
- Pressure: Atmospheric or slightly elevated pressures.
- Solvent: Aprotic solvents like THF or dimethylformamide (DMF) are preferred to stabilize intermediates.
Diels-Alder Reaction
A precursor bicyclo[2.2.1]heptane derivative can be synthesized via the Diels-Alder reaction between cyclopentadiene and an olefin such as crotonaldehyde or 2-butene.
- Cyclopentadiene reacts with crotonaldehyde under controlled temperatures (20–150°C) to form an intermediate.
- Hydrogenation and dehydration follow to yield bicyclo[2.2.1]heptane derivatives.
This method is economical when using inexpensive reactants like cyclopentadiene and trans/cis-2-butene.
Reductive Amination
Reductive amination is an alternative method for introducing the amine group into the bicyclic framework:
- A ketone derivative (e.g., bicyclo[2.2.1]heptanone) reacts with methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- The reaction is carried out in polar solvents like ethanol or methanol under mild conditions.
Reaction Analysis
Reaction Mechanisms
The mechanisms typically involve:
- Nucleophilic substitution : Methoxyethylamine replaces halogen atoms in activated bicyclic intermediates.
- Hydrogenation : Saturates double bonds in intermediates formed during Diels-Alder reactions.
- Catalytic activation : Palladium facilitates bond formation between the bicyclic framework and functional groups.
Optimization Parameters
To maximize yield:
- Reaction temperature must be precisely controlled based on catalyst activity.
- Solvent polarity affects intermediate stability, with aprotic solvents yielding better results.
- Stoichiometric ratios of reactants ensure complete conversion without side reactions.
Data Table: Key Reaction Parameters
| Parameter | Palladium-Catalyzed Reaction | Diels-Alder Reaction | Reductive Amination |
|---|---|---|---|
| Temperature Range | 50–120°C | 20–150°C | Room Temperature |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Solvent | THF, DMF | None/Polar Solvents | Methanol/Ethanol |
| Catalyst | Palladium | Acid Catalyst | None |
| Yield | High | Moderate | High |
Notes on Efficiency
Challenges
- High cost of certain precursors (e.g., crotonaldehyde).
- Side reactions during hydrogenation or substitution may reduce yield.
Solutions
Using inexpensive reactants like cyclopentadiene or optimizing catalyst concentration can lower costs while improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and strong nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methoxyethanamine group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and selected analogs:
Biological Activity
2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine, with the CAS number 1935504-52-1, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, toxicity, and relevant case studies.
- Molecular Formula : C10H19NO
- Molecular Weight : 169.27 g/mol
- Structural Features : The bicyclic structure contributes to its unique reactivity and interaction with biological systems.
Pharmacological Effects
Research indicates that compounds with bicyclic structures often exhibit significant pharmacological activities. The specific biological effects of this compound include:
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cell lines, although detailed mechanisms remain to be elucidated.
- Genotoxicity : Similar compounds have been shown to induce genotoxic effects via the generation of reactive oxygen species (ROS), which can lead to DNA damage and cellular stress responses .
Study on Related Compounds
A notable study focused on the genotoxic effects of a related bicyclo[2.2.1]heptane compound demonstrated that it induced an SOS response in Escherichia coli, indicating significant oxidative stress . This study utilized lux-biosensors to measure luminescence changes in response to various concentrations of the compound, providing insight into its toxicological profile.
| Concentration (g/L) | Luminescence Response | Statistical Significance |
|---|---|---|
| 0 | Baseline | - |
| 1 | Slight decrease | p > 0.05 |
| 10 | Moderate decrease | p < 0.01 |
| 100 | Significant decrease | p < 0.001 |
The proposed mechanism for the biological activity of compounds similar to this compound involves:
- Oxidative Stress : The generation of ROS leads to cellular damage and activates various stress response pathways.
- DNA Damage : Induction of DNA repair pathways in response to oxidative damage suggests a potential mutagenic risk associated with high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
